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molecular formula C7H10O4 B1338181 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid CAS No. 3697-66-3

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Cat. No. B1338181
M. Wt: 158.15 g/mol
InChI Key: QQUZUWSSLUHHBP-UHFFFAOYSA-N
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Patent
US07618990B2

Procedure details

1 N NaOH (275 mL, 275 mmol) was added under nitrogen dropwise to a solution of 1,1-cyclopropanedicarboxylic acid diethyl ester (51.3121 g, 275 mmol) in 400 mL of absolute ethanol at room temperature. After the addition, the reaction was allowed to stir at room temperature overnight. The reaction was concentrated under reduced pressure to remove most of the ethanol. The residue was partitioned between water and ether. The aqueous layer was separated, extracted with ether, acidified with 2 N HCl and extracted four times with ether. The combined extracts were dried (anhydrous MgSO4) and the solvent removed under reduced pressure to give a yellow oil. The oil was dissolved in methylene chloride, dried (MgSO4), filtered and the solvent removed under reduced pressure to give 1,1-cyclopropanedicarboxylic acid monoethyl ester (39.8275 g, 91%) as a yellow oil.
Name
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
51.3121 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:5][C:6]([C:8]1([C:11]([O:13]CC)=[O:12])[CH2:10][CH2:9]1)=[O:7])[CH3:4]>C(O)C.C(Cl)Cl>[CH2:3]([O:5][C:6]([C:8]1([C:11]([OH:13])=[O:12])[CH2:9][CH2:10]1)=[O:7])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
275 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
51.3121 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC1)C(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the ethanol
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted four times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (anhydrous MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.8275 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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